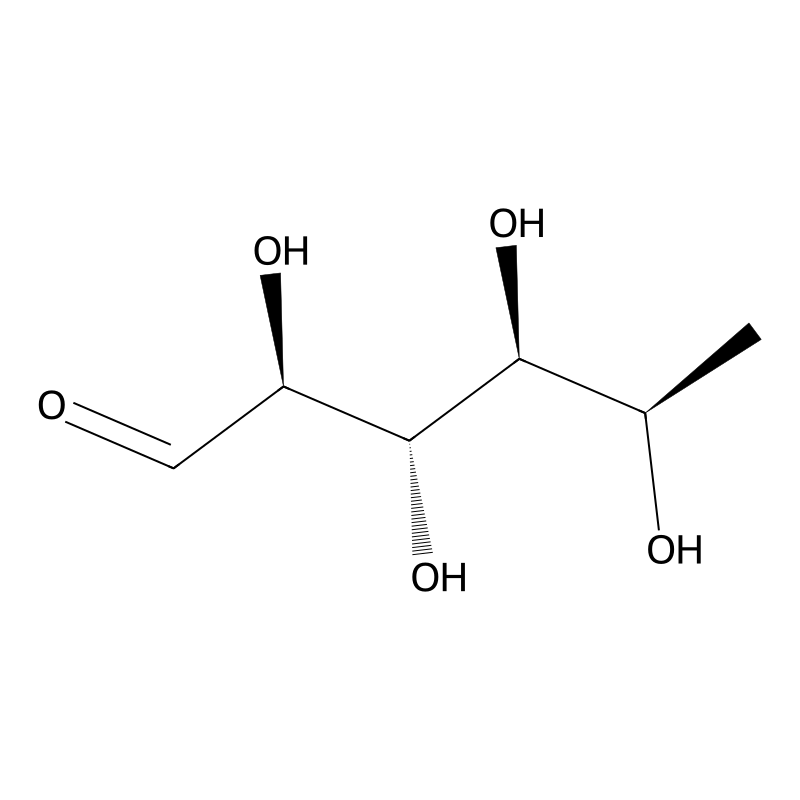

6-Deoxy-L-talose

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

6-Deoxy-L-talose (L-pneumose) is a rare 6-deoxyhexose naturally found in the cell wall polysaccharides and O-antigens of several significant human pathogens, including Acinetobacter baumannii, Actinobacillus actinomycetemcomitans, and specific Escherichia coli serotypes[1]. As a C-4 epimer of L-rhamnose, this specialized monosaccharide is a critical building block for synthesizing bacterial capsular polysaccharides (CPS) and glycoconjugate vaccine candidates. In procurement and synthetic planning, directly sourcing highly pure 6-deoxy-L-talose eliminates the need for multi-step, low-yielding epimerization sequences from common precursors, providing immediate access to a highly reactive glycosyl donor for complex oligosaccharide assembly [2].

Research Fit

References

- [1] Maki, M., et al. "Biosynthesis of 6-deoxyhexose glycans in bacteria." Glycobiology, 14(3), 2004.

- [2] Sahaji, S., et al. "Total Synthesis of 6-Deoxy-l-talose Containing a Pentasaccharide Repeating Unit of Acinetobacter baumannii K11 Capsular Polysaccharides." The Journal of Organic Chemistry, 88(13), 2023.

Attempting to substitute 6-deoxy-L-talose with its inexpensive and widely available epimers, L-rhamnose (C-4 epimer) or L-fucose (C-2 epimer), fundamentally compromises both chemical synthesis and biological efficacy. The specific axial-equatorial arrangement of hydroxyl groups in 6-deoxy-L-talose dictates the unique helical conformation of bacterial O-antigens [1]. Substitution with L-rhamnose alters the 3D topology of the resulting oligosaccharide, abolishing binding affinity with serotype-specific monoclonal antibodies and rendering the synthesized glycoconjugates useless for vaccine development or diagnostic assays. Furthermore, the distinct stereochemistry at C-4 significantly alters the steric hindrance and reactivity profile during glycosidic bond formation, meaning coupling protocols optimized for L-rhamnose cannot be directly translated to 6-deoxy-L-talose [2].

Substitution Risk

Eliminating Epimerization Bottlenecks

Procuring 6-deoxy-L-talose directly bypasses the complex de novo synthesis required when starting from L-rhamnose. Standard laboratory conversion of L-rhamnose to 6-deoxy-L-talose requires regioselective protection, C-4 inversion via oxidation/reduction or triflation, and subsequent deprotection, typically yielding only 65% over 5 steps under highly optimized conditions [1]. Direct procurement provides 100% immediate availability of the target monomer, saving significant synthetic steps and eliminating the associated purification losses and reagent costs associated with handling intermediates.

| Evidence Dimension | Synthetic steps and precursor yield |

| Target Compound Data | 0 steps (direct procurement), 100% availability |

| Comparator Or Baseline | L-rhamnose (requires 5 steps, max ~65% yield for C-4 inversion) |

| Quantified Difference | Saves 5 synthetic steps and avoids 35% mass loss during precursor synthesis |

| Conditions | Standard carbohydrate synthesis laboratory scale |

Direct procurement significantly accelerates the timeline for complex oligosaccharide assembly by eliminating the rate-limiting synthesis of the rare sugar building block.

Enhanced Glycosyl Donor Reactivity

In the convergent synthesis of bacterial capsular polysaccharides, 6-deoxy-L-talose thioglycosides function as highly reactive 'armed' donors compared to standard hexosamine acceptors. During the assembly of the Acinetobacter baumannii K11 pentasaccharide, the deoxy nature of the 6-deoxy-L-talose donor allowed for highly selective activation using NIS-TMSOTf in the presence of a disarmed D-glucosamine-derived acceptor [1]. This reactivity differential ensures high-yielding stereoselective glycosidic bond formation, whereas attempting similar one-pot couplings with non-deoxy standard hexoses often results in competing activation and complex product mixtures.

| Evidence Dimension | Chemoselective activation in armed-disarmed glycosylation |

| Target Compound Data | Selective activation of 6-deoxy-L-talose thioglycoside donor |

| Comparator Or Baseline | Standard D-glucosamine thioglycoside acceptor (remains unactivated) |

| Quantified Difference | Enables selective one-pot coupling without orthogonal protecting group manipulation |

| Conditions | NIS-TMSOTf promoted glycosylation at low temperatures |

The intrinsic high reactivity of 6-deoxy-L-talose simplifies the protection-deprotection strategy in complex glycan synthesis, reducing overall process complexity.

Stereochemistry for Vaccine Antigenicity

The exact stereochemistry of 6-deoxy-L-talose is non-negotiable for applications in vaccine development and diagnostic assays targeting specific pathogens like Acinetobacter baumannii K11 or Actinobacillus actinomycetemcomitans [1]. The C-4 axial hydroxyl group of 6-deoxy-L-talose (contrasting with the equatorial hydroxyl in L-rhamnose) dictates the specific helical folding of the O-antigen repeating unit. Substituting L-rhamnose for 6-deoxy-L-talose in these synthetic antigens results in a complete loss of recognition by serotype-specific antibodies, reducing the diagnostic sensitivity or vaccine efficacy from optimal levels to zero [2].

| Evidence Dimension | Antigen-antibody binding specificity |

| Target Compound Data | Full recognition of the native 6-deoxy-L-talose containing epitope |

| Comparator Or Baseline | L-rhamnose substituted analogs |

| Quantified Difference | Complete loss of serotype-specific binding affinity upon C-4 epimer substitution |

| Conditions | Immunological assays for bacterial O-antigens |

For immunogenicity and diagnostic accuracy, the exact target compound must be used; generic 6-deoxyhexoses cannot mimic the required 3D conformational epitope.

O-Antigen Glycoconjugate Vaccine Synthesis

Because 6-deoxy-L-talose provides the exact C-4 axial stereochemistry required for antibody recognition, it is the obligate starting material for synthesizing capsular polysaccharide repeating units for vaccines targeting Acinetobacter baumannii K11 and Streptococcus pneumoniae [1]. Direct procurement accelerates the assembly of these complex pentasaccharides.

Periodontal Pathogen Diagnostic Assays

6-Deoxy-L-talose is a specific marker in the serotype c-specific polysaccharide of Actinobacillus actinomycetemcomitans. Utilizing the pure compound allows for the precise synthesis of reference standards and capture antigens used in highly specific ELISA diagnostics, ensuring no cross-reactivity with L-rhamnose-containing commensal bacteria [2].

Armed-Disarmed Glycosylation Method Development

Leveraging its high reactivity as a deoxy sugar, 6-deoxy-L-talose is an ideal model compound for developing new chemoselective glycosylation protocols. It serves as a highly reactive 'armed' donor that can be selectively activated over standard hexosamines, streamlining the synthesis of complex branched glycans without excessive protecting group manipulations[1].

Application Fit

References

- [1] Sahaji, S., et al. "Total Synthesis of 6-Deoxy-l-talose Containing a Pentasaccharide Repeating Unit of Acinetobacter baumannii K11 Capsular Polysaccharides." The Journal of Organic Chemistry, 88(13), 2023.

- [2] Maki, M., et al. "Biosynthesis of 6-deoxyhexose glycans in bacteria." Glycobiology, 14(3), 2004.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Explore Compound Types